molecular formula C18H32N4O7S B14234635 L-Threonyl-L-threonyl-L-methionyl-L-proline CAS No. 566151-98-2

L-Threonyl-L-threonyl-L-methionyl-L-proline

Cat. No.: B14234635
CAS No.: 566151-98-2
M. Wt: 448.5 g/mol
InChI Key: DMXZOLOXDYNBGL-BSOLPCOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Threonyl-L-threonyl-L-methionyl-L-proline is a peptide compound composed of four amino acids: threonine, methionine, and proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-threonyl-L-methionyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protective groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-threonyl-L-methionyl-L-proline can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols.

    Substitution: Alkylated or acylated peptides.

Scientific Research Applications

L-Threonyl-L-threonyl-L-methionyl-L-proline has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its bioactive properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Threonyl-L-threonyl-L-methionyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation. The presence of methionine and proline residues may contribute to its stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • L-Methionyl-L-threonyl-L-glutamine
  • L-Methionyl-L-threonyl-L-leucine
  • L-Threonyl-L-threonyl-L-glutamine

Uniqueness

L-Threonyl-L-threonyl-L-methionyl-L-proline is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Compared to similar compounds, it may exhibit different stability, solubility, and bioactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

566151-98-2

Molecular Formula

C18H32N4O7S

Molecular Weight

448.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H32N4O7S/c1-9(23)13(19)15(25)21-14(10(2)24)16(26)20-11(6-8-30-3)17(27)22-7-4-5-12(22)18(28)29/h9-14,23-24H,4-8,19H2,1-3H3,(H,20,26)(H,21,25)(H,28,29)/t9-,10-,11+,12+,13+,14+/m1/s1

InChI Key

DMXZOLOXDYNBGL-BSOLPCOYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.